molecular formula C8H13N3 B3228605 {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine CAS No. 1265894-97-0

{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine

Cat. No.: B3228605
CAS No.: 1265894-97-0
M. Wt: 151.21
InChI Key: OBGJBMOLTSESKQ-UHFFFAOYSA-N
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Description

{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine is a heterocyclic compound that features a pyrazolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with pyridine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo-pyridine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Chemistry

In chemistry, {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine is used as a precursor for the synthesis of more complex heterocyclic compounds. It serves as a versatile building block in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being investigated as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-6-7-5-8-3-1-2-4-11(8)10-7/h5H,1-4,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGJBMOLTSESKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)CN)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine
Reactant of Route 2
{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine
Reactant of Route 3
Reactant of Route 3
{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine
Reactant of Route 4
{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine
Reactant of Route 5
{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine
Reactant of Route 6
Reactant of Route 6
{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine

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